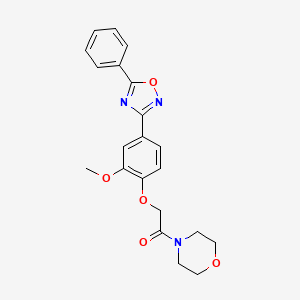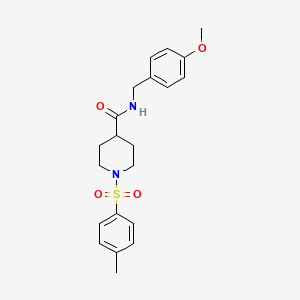
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as CP-464709, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide class of drugs, which have been used for over 70 years to treat a variety of diseases including bacterial infections and cancer. CP-464709 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, lung, and prostate cancer.
作用机制
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide works by inhibiting a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. HSP90 is overexpressed in many types of cancer cells, and plays a critical role in the growth and survival of these cells. By inhibiting HSP90, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide disrupts the function of multiple signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also induces the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage repair. In addition, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has shown efficacy in a variety of preclinical models of cancer, indicating that it may have broad-spectrum activity against different types of cancer. Another advantage is that it has a well-understood mechanism of action, which can help researchers to design experiments to test its effectiveness. One limitation of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions that could be pursued in the development of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One direction is to test its efficacy in clinical trials, to determine whether it is safe and effective in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research could be done to identify biomarkers that could be used to predict which patients are most likely to benefit from treatment with 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
合成方法
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals with each other. The synthesis starts with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide, which produces 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminobenzenesulfonamide to produce 4-(4-chlorobenzenesulfonamido)aniline. The final step involves the reaction of 4-(4-chlorobenzenesulfonamido)aniline with acetic anhydride and sulfuric acid to produce 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
科学研究应用
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of tumors in animal models of breast, lung, and prostate cancer.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUBNCJSWRNABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)




![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)